Physicochemical Differentiation: Predicted Boiling Point and Density vs. 7-Unsubstituted Methyl Ester Analog
The 7-hydroxy substituent significantly alters predicted boiling point and density relative to the 7-unsubstituted analog methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . The target compound exhibits a higher predicted boiling point (379.1 ± 52.0 °C) and density (1.71 ± 0.1 g/cm³) compared to the unsubstituted analog, which lacks the additional hydrogen-bonding capacity . These differences affect distillation and chromatographic behavior during purification and formulation.
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 379.1 ± 52.0 °C; Density: 1.71 ± 0.1 g/cm³ |
| Comparator Or Baseline | Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 71793-51-6): boiling point and density not publicly reported but expected lower due to absence of 7-OH |
| Quantified Difference | Boiling point difference cannot be precisely quantified without comparator experimental data; qualitative increase expected based on hydrogen-bonding capacity of 7-OH. |
| Conditions | Predicted values from ChemSrc database using ACD/Labs or similar algorithms. |
Why This Matters
Higher boiling point and density indicate stronger intermolecular interactions, which influence solvent selection, recrystallization conditions, and thermal stability during storage and handling.
